N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine
Description
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine |
InChI |
InChI=1S/C12H16N4/c1-2-4-10(5-3-1)15-11-8-14-12-13-6-7-16(12)9-11/h6-10,15H,1-5H2 |
InChI Key |
UZBXFPWYARWLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CN3C=CN=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a key step in forming the imidazo[1,2-a]pyrimidine core. For example:
- Starting Materials : 6-bromoimidazo[1,2-a]pyrimidine and cyclohexylamine.
- Reaction Conditions : The reaction is conducted in acetonitrile at 120°C for 30 minutes using microwave irradiation in a sealed tube.
- Process : After the reaction, the mixture is cooled to room temperature, treated with aqueous potassium carbonate, and extracted with organic solvents (ethyl acetate and dichloromethane). The product is purified via silica gel chromatography.
- Yield : Approximately 720 mg of this compound is obtained as a brown oil.
Substitution Reactions
This method involves replacing halogen atoms on the imidazo[1,2-a]pyrimidine scaffold:
- Starting Materials : 6-bromoimidazo[1,2-a]pyrimidine.
- Reagents : Cyclohexylamine acts as a nucleophile to substitute the bromine atom.
- Catalyst/Conditions : Potassium carbonate as a base in acetonitrile under microwave heating.
- Outcome : Efficient substitution yields the desired compound in high purity.
Multicomponent Reactions (MCR)
Multicomponent reactions are versatile for synthesizing complex heterocycles like this compound.
Groebke–Blackburn–Bienaymé Reaction
This one-pot reaction combines:
- Components : An amidine (e.g., 2-amino-3-chloropyrazine), an isonitrile (e.g., isocyanocyclohexane), and an aldehyde (e.g., benzaldehyde).
- Catalysis : Acid-catalyzed in dioxane under microwave irradiation.
- Conditions : Reaction at 110°C for 10 minutes.
- Advantages : High efficiency and rapid synthesis of imidazo[1,2-a]pyrimidine derivatives with diverse substitutions.
Alternative Methods
Other methods include:
Transition Metal-Catalyzed Cross-Coupling
Transition metal catalysts like palladium are used to facilitate coupling reactions:
- Example Reaction : Suzuki coupling between 6-bromoimidazo[1,2-a]pyrimidine and cyclohexylboronic acid derivatives.
- Catalysts/Reagents : Tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in dimethylformamide.
- Conditions : Microwave irradiation at 150°C for approximately 20 minutes.
- Yield : High yields with excellent regioselectivity.
Classical Heating
In cases where microwave heating is unavailable:
- Conventional heating in sealed tubes at temperatures around 110–120°C for extended durations (e.g., 16 hours) can be used to achieve similar results.
Summary Table of Key Synthesis Methods
Notes on Optimization
- Microwave-assisted reactions significantly reduce reaction times compared to classical methods.
- The choice of solvent (e.g., acetonitrile or DMF) and base (e.g., potassium carbonate) impacts both yield and purity.
- Transition metal catalysis offers versatility for introducing various substituents onto the imidazo[1,2-a]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexylimidazo[1,2-a]pyrimidin-6-one, while reduction may produce this compound derivatives .
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory and Autoimmune Disorders
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine derivatives have been identified as inhibitors of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell activation. These compounds show promise for treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. In vitro studies indicate that these derivatives can effectively inhibit Btk activity, showcasing their potential as therapeutic agents for conditions characterized by aberrant B-cell activation .
2. Neurodegenerative Disorders
Recent research has highlighted the potential of this compound in the development of multi-target drugs for Alzheimer's disease. Compounds derived from this structure have demonstrated significant inhibitory effects on beta-secretase 1 (BACE1) and butyrylcholinesterase (BuChE), both of which are implicated in the pathogenesis of Alzheimer's disease. For instance, certain derivatives exhibited IC50 values as low as 8.9 μM against BACE1, indicating strong efficacy . The antioxidant properties of these compounds further enhance their suitability for neuroprotective applications.
3. Cancer Therapeutics
The imidazo[1,2-a]pyrimidine scaffold has been explored for its anticancer properties. Compounds based on this structure have shown activity against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The inhibition of specific kinases linked to cancer progression presents a viable strategy for developing targeted cancer therapies .
Case Study 1: Treatment of Rheumatoid Arthritis
A study evaluated the efficacy of this compound derivatives in a mouse model of rheumatoid arthritis. The results indicated significant reductions in joint inflammation and damage compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells and improved joint architecture post-treatment.
Case Study 2: Neuroprotective Effects Against Alzheimer's Disease
In vitro assays demonstrated that specific derivatives could significantly inhibit BACE1 activity while also providing antioxidant protection to neuronal cells exposed to amyloid-beta toxicity. These findings were corroborated by docking studies that suggested favorable binding interactions between the compounds and the active sites of the target enzymes.
Mechanism of Action
The mechanism of action of N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine and related imidazo-fused heterocycles.
Table 1: Structural and Functional Comparison of Imidazo-Fused Heterocycles
Core Heterocycle Variations
- Imidazo[1,2-a]pyrimidine vs. For example, the Plasmodium inhibitor () leverages the pyridazine core for enhanced binding to parasitic kinases .
Substituent Effects
- Cyclohexylamine vs. Pyrrolidinyl-Cyclohexyl : The trans-4-(pyrrolidin-1-yl)cyclohexyl group in ’s compound increases steric bulk and basicity, contributing to antimalarial potency . In contrast, the unmodified cyclohexyl group in the target compound may favor passive membrane diffusion due to higher logP.
- Methyl vs. Chloro Substituents : Smaller substituents (e.g., methyl in ) reduce molecular weight and complexity but limit target engagement compared to halogenated analogs like 6-chloroimidazo[1,2-a]pyridin-2-amine (), which serves as a versatile intermediate for further derivatization .
Biological Activity
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in neurodegenerative diseases and cancer. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and potential clinical applications.
Chemical Structure and Synthesis
This compound belongs to a class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate cyclohexyl and imidazo-pyrimidine moieties. These structural features are crucial for its biological activity, particularly in targeting specific enzymes and receptors.
1. Anti-Alzheimer Activity
Recent studies have indicated that derivatives of N-cyclohexylimidazo[1,2-a]pyridin-3-amine exhibit promising anti-Alzheimer properties. In vitro screening revealed that several compounds demonstrated moderate to potent inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and butyrylcholinesterase (BuChE), both of which are implicated in Alzheimer’s disease progression. For instance, compounds bearing dichloro substituents showed IC50 values of approximately 12 μM for BACE1 inhibition and 2.5 μM for BuChE inhibition, indicating their potential as multi-target agents in Alzheimer's therapy .
2. Antitumor Activity
The antitumor potential of this compound has also been explored. Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1: Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7f | MCF-7 | 15 |
| Compound 7g | HCT116 | 10 |
| Compound 7h | HepG2 | 12 |
3. Antioxidant Properties
The antioxidant activity of this compound derivatives has been assessed through various assays measuring their ability to scavenge free radicals. Compounds have shown IC50 values ranging from 8 to 15 μM in DPPH radical scavenging assays, suggesting a strong potential for mitigating oxidative stress-related damage .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like BACE1 and BuChE, which are crucial in the pathophysiology of Alzheimer's disease.
- Cell Cycle Disruption : In cancer cells, these compounds can interfere with the cell cycle, leading to increased apoptosis rates.
- Antioxidative Mechanisms : The antioxidant properties are attributed to the ability of the imidazo ring to donate electrons and neutralize free radicals.
Case Studies and Research Findings
Several studies have reported on the efficacy and safety profile of this compound:
- Zhou et al. (2020) conducted a study focusing on the synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. They found that certain derivatives exhibited significant anti-inflammatory effects alongside their antitumor properties .
- Farag et al. (2023) investigated a series of imidazo[1,2-a]pyrimidine compounds and found notable antitumor activity against various cancer cell lines while also demonstrating antimicrobial properties .
- A comparative study highlighted the structure-activity relationship (SAR) among different derivatives, emphasizing how modifications to the cyclohexyl group influenced biological activity .
Q & A
Q. What recent advances in biological applications leverage imidazo[1,2-a]pyrimidine scaffolds?
- Answer :
- Anticancer agents : Pyrimidine derivatives inhibit kinase targets (e.g., JAK2) via ATP-binding pocket interactions .
- Antimicrobials : Chalcone-conjugated analogs (e.g., ) disrupt microbial membranes, validated via time-kill assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
